molecular formula C3H4BrNO B14614604 (Bromomethoxy)acetonitrile CAS No. 59463-57-9

(Bromomethoxy)acetonitrile

Cat. No.: B14614604
CAS No.: 59463-57-9
M. Wt: 149.97 g/mol
InChI Key: HCRUWHQHSGSGQX-UHFFFAOYSA-N
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Description

(Bromomethoxy)acetonitrile is a brominated nitrile compound characterized by a methoxy (-OCH₃) and bromine (-Br) substituent on its aromatic or aliphatic backbone. For instance, compounds like 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS: 1221793-69-6) and 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS: 501420-63-9) share structural motifs involving bromine, methoxy, or fluorine substituents, which influence their physicochemical behavior and applications in organic synthesis .

Properties

CAS No.

59463-57-9

Molecular Formula

C3H4BrNO

Molecular Weight

149.97 g/mol

IUPAC Name

2-(bromomethoxy)acetonitrile

InChI

InChI=1S/C3H4BrNO/c4-3-6-2-1-5/h2-3H2

InChI Key

HCRUWHQHSGSGQX-UHFFFAOYSA-N

Canonical SMILES

C(C#N)OCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethoxy)acetonitrile can be synthesized through the bromomethylation of acetonitrile. One common method involves the reaction of acetonitrile with paraformaldehyde and hydrobromic acid in the presence of acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of (Bromomethoxy)acetonitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: (Bromomethoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of (methoxy)acetonitrile derivatives.

    Oxidation: Formation of (bromomethoxy)acetic acid.

    Reduction: Formation of (bromomethoxy)ethylamine.

Scientific Research Applications

(Bromomethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Bromomethoxy)acetonitrile involves its reactive functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The provided evidence highlights several brominated acetonitrile derivatives with varying substituents, which directly impact their reactivity and applications. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Structural Similarity Index
2-(3-Bromo-4-fluorophenyl)acetonitrile 501420-63-9 C₈H₅BrFN Br, F on phenyl ring 0.86
2-(5-Bromo-2-methoxyphenoxy)acetonitrile 1221793-69-6 C₉H₈BrNO₂ Br, OCH₃ on phenoxy group N/A
(2-Bromo-1,3-benzothiazol-6-yl)acetonitrile 924287-70-7 C₉H₅BrN₂S Br on benzothiazole ring N/A
2-[3-bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile 1797290-47-1 C₁₂H₁₁BrF₃NO₂ Br, ethoxy, trifluoroethoxy N/A

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., Br, F) or electron-donating groups (e.g., OCH₃) alters the compound's polarity, stability, and reactivity.
  • Ring Systems : Derivatives with benzothiazole or naphthyl rings (e.g., ) exhibit distinct electronic properties compared to simple phenyl-based acetonitriles, influencing their utility in catalysis or pharmaceutical intermediates .
Epoxidation and Catalytic Behavior

Studies on allylic compound epoxidation (e.g., methylacrylic acid (MAA), allyl alcohol (AA)) in acetonitrile or aqueous media reveal solvent-dependent trends :

  • Catalyst Efficiency : Optimal catalyst content for brominated nitriles is likely similar to the 3 wt% Ti-SBA-15 catalyst used in epoxidation, which minimizes by-product formation (e.g., diallyl ether) .
  • Solvent Effects : Acetonitrile enhances H₂O₂ efficiency (up to 100% at 3–5 wt% catalyst) but requires higher temperatures (e.g., 80°C for MAA). In contrast, aqueous media enable milder conditions (20–40°C) and comparable selectivity (73 mol% glycidol for AA) .
Stability and By-Product Formation
  • Hydrolysis and Etherification : Brominated acetonitriles with methoxy groups may resist hydrolysis better than hydroxylated analogs. For example, in aqueous media, glycidol hydrolysis to glycerol is reduced due to steric hindrance from bromine .
  • Temperature Sensitivity : Elevated temperatures (>60°C) promote inefficient H₂O₂ decomposition, reducing conversion rates (e.g., AA conversion drops by 50% at 80°C in acetonitrile) .

Environmental and Industrial Considerations

  • Solvent Recovery : Aqueous media eliminate the need for acetonitrile recovery (saving 40–80% energy costs), making brominated acetonitrile derivatives more sustainable .
  • By-Product Management: Bromine substituents may reduce etherification by-products (e.g., diallyl ether) compared to non-brominated analogs, as seen in MAA epoxidation studies .

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